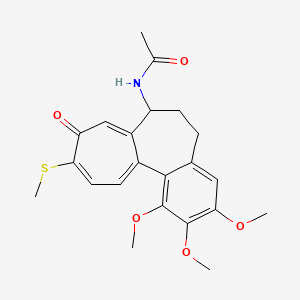

Thiocolchicine.

Description

BenchChem offers high-quality Thiocolchicine. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiocolchicine. including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEGANPVAXDBPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871876 | |

| Record name | N-[1,2,3-Trimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiocolchicine's Interaction with Microtubules: A Core Mechanism Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicine (B1684108), a semi-synthetic derivative of the natural alkaloid colchicine (B1669291), is a potent inhibitor of microtubule polymerization. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of thiocolchicine on microtubules. It details the binding kinetics, thermodynamics, and structural interactions with tubulin, the fundamental protein subunit of microtubules. Furthermore, this guide outlines detailed experimental protocols for studying these interactions and explores the downstream cellular consequences, including the potential modulation of inflammatory signaling pathways. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of thiocolchicine's biological activity.

Core Mechanism of Action: Microtubule Destabilization

Thiocolchicine exerts its primary biological effects by disrupting the dynamic instability of microtubules, which are essential cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] Similar to its parent compound, colchicine, thiocolchicine functions as a microtubule-destabilizing agent.[2]

The core mechanism involves the direct binding of thiocolchicine to the colchicine-binding site located on the β-tubulin subunit of the αβ-tubulin heterodimer.[1] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into growing microtubules.[1] The resulting tubulin-thiocolchicine complex can also co-polymerize into the ends of existing microtubules, effectively "capping" them and preventing the further addition of tubulin dimers.[1] This leads to a net depolymerization of the microtubule network.[1]

The disruption of microtubule dynamics has significant downstream consequences for the cell. Most notably, it leads to the arrest of the cell cycle at the G2/M phase and can subsequently trigger apoptosis (programmed cell death).[1] This antimitotic activity is the basis for the interest in thiocolchicine and other colchicine-site inhibitors in cancer research.[2]

Quantitative Data on Thiocolchicine-Tubulin Interaction

The interaction between thiocolchicine and tubulin has been quantified using various biophysical techniques. The following table summarizes the key parameters. It is important to note that much of the detailed kinetic and thermodynamic data available is for colchicine and its other analogs; however, the data for thiocolchicine is presented where available.

| Parameter | Value | Description | Reference |

| Binding Affinity | |||

| Ki | 0.7 µM | Inhibition constant for competitive binding to tubulin. | [3] |

| Inhibitory Concentration | |||

| IC50 | 2.5 µM | Half-maximal inhibitory concentration for tubulin polymerization. | [3] |

| Thermodynamic Parameters (for Colchicine) | |||

| ΔH° | -19 ± 1 kJ·mol⁻¹ | Standard enthalpy change of binding for a bicyclic colchicine analogue (MTC). | [4] |

| ΔG° | -31.8 ± 0.6 kJ·mol⁻¹ | Standard Gibbs free energy change of binding for MTC. | [4] |

| ΔS° | 43 ± 5 J·mol⁻¹·K⁻¹ | Standard entropy change of binding for MTC. | [4] |

Structural Insights from X-ray Crystallography

The precise binding mode of thiocolchicine to tubulin has been elucidated by X-ray crystallography. The crystal structure of the tubulin-stathmin-TTL-thiocolchicine complex (PDB ID: 5LP6) reveals that thiocolchicine binds at the interface between the α- and β-tubulin subunits, within the β-tubulin monomer.[1][5] This binding site is characterized by a pocket formed by several key amino acid residues. The trimethoxyphenyl ring of thiocolchicine is a crucial pharmacophore that establishes significant interactions within this pocket. The binding of thiocolchicine induces a curved conformation in the tubulin dimer, which is incompatible with its incorporation into the straight lattice of a microtubule.[5]

Potential Downstream Signaling: NF-κB Pathway Inhibition

While the primary mechanism of thiocolchicine is the disruption of microtubules, evidence suggests potential effects on other signaling pathways. Studies on thiocolchicoside (B1682803), the glycoside of thiocolchicine, have demonstrated its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a critical regulator of inflammation, cell survival, and proliferation.[6] The inhibition of NF-κB activation by thiocolchicoside occurs through the suppression of IκBα (inhibitor of kappa B) degradation and the subsequent nuclear translocation of the p65 subunit.[6] Although direct evidence for thiocolchicine is less abundant, it is plausible that it may share this activity due to their structural similarity.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of thiocolchicine on the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Thiocolchicine stock solution (in DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (vehicle, e.g., DMSO)

-

96-well, half-area, clear bottom microplate

-

Temperature-controlled microplate spectrophotometer

Procedure:

-

Prepare the tubulin polymerization reaction mixture on ice. For a final volume of 100 µL per well, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.

-

Aliquot the tubulin-containing reaction mixture into the wells of a pre-chilled 96-well plate.

-

Add varying concentrations of thiocolchicine (e.g., 0.1 µM to 100 µM), positive control, or vehicle to the respective wells. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

Immediately place the plate in a microplate spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. The IC50 value for thiocolchicine is determined by plotting the percentage of inhibition against the log of the thiocolchicine concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between thiocolchicine and tubulin.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (thiocolchicine) to a macromolecule (tubulin).

Materials:

-

Purified tubulin

-

Dialysis buffer (e.g., 10 mM sodium phosphate, pH 7.0)

-

Thiocolchicine

-

Isothermal titration calorimeter

Procedure:

-

Thoroughly dialyze the purified tubulin against the chosen buffer to ensure buffer matching between the protein and ligand solutions.

-

Prepare the thiocolchicine solution in the same dialysis buffer.

-

Degas both the tubulin and thiocolchicine solutions to prevent air bubbles.

-

Load the tubulin solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the thiocolchicine solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of injections of the thiocolchicine solution into the tubulin solution, allowing the system to reach equilibrium after each injection.

-

Data Analysis: The heat change per injection is measured and plotted against the molar ratio of thiocolchicine to tubulin. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Conclusion

Thiocolchicine is a potent microtubule-destabilizing agent that acts through direct binding to the colchicine site on β-tubulin. This interaction inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest, and apoptosis. While its core mechanism is well-understood and supported by structural data, further research is needed to fully elucidate its kinetic and thermodynamic binding profile and to confirm its direct effects on signaling pathways such as NF-κB. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular interactions of thiocolchicine and to explore its potential as a therapeutic agent.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. benchchem.com [benchchem.com]

- 4. A thermodynamic study of the interaction of tubulin with colchicine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiocolchicine: A Technical Guide to its Competitive Antagonism at the GABA-A Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicine (B1684108), a semi-synthetic derivative of colchicine, is clinically utilized as a muscle relaxant with anti-inflammatory and analgesic properties. However, its pharmacological profile is complex, notably marked by potent convulsant activity. This technical guide delves into the core mechanism underlying this effect: the competitive antagonism of thiocolchicine at the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes quantitative data, details key experimental protocols for studying this interaction, and provides visual representations of the associated signaling pathways and experimental workflows. The evidence strongly indicates that thiocolchicine functions as a potent competitive antagonist of GABA-A receptor function, a critical consideration for its therapeutic use and in the development of novel therapeutics targeting the GABAergic system.[1][2]

Introduction to Thiocolchicine and the GABA-A Receptor

Thiocolchicine, also known as thiocolchicoside (B1682803) (TCC), is a glycoside derived from the flower seeds of Gloriosa superba.[1] While effective as a muscle relaxant, it is known to induce seizures in susceptible individuals.[2] This proconvulsant activity is primarily attributed to its interaction with the GABA-A receptor.[3]

The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[4] It is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride (Cl-) channel.[5][6] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and inhibiting the firing of new action potentials.[6][7] This inhibitory action is crucial for maintaining balanced neural activity, and its disruption can lead to hyperexcitability and seizures.

Mechanism of Action: Competitive Antagonism

Contrary to some initial hypotheses of agonistic action, extensive pharmacological evidence demonstrates that thiocolchicine is a potent competitive antagonist at the GABA-A receptor.[8] This means that thiocolchicine binds to the same site on the receptor as GABA but does not activate it, instead blocking GABA from binding and eliciting its inhibitory effect. This antagonism has been demonstrated across various experimental models, including recombinant human GABA-A receptors expressed in Xenopus oocytes and native receptors in rat cerebellar and hippocampal neurons.[4]

The competitive nature of this antagonism is further substantiated by Schild plot analysis, a pharmacological method used to differentiate between competitive and non-competitive antagonism. Studies have shown that the Schild plot for the interaction of thiocolchicine with the GABA-A receptor yields a slope compatible with competitive antagonism.

Quantitative Data: Inhibitory Potency of Thiocolchicine

The potency of thiocolchicine as a GABA-A receptor antagonist has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values vary depending on the specific GABA-A receptor subunit composition and the experimental preparation.

| Parameter | Value | Cell Type/Receptor Subtype | Reference |

| IC50 | 145 nM | Native GABA-A Receptors (eIPSCs) | [4] |

| IC50 | ~0.15 µM | Phasic GABA-A currents in Purkinje cells | |

| IC50 | ~0.9 µM | Tonic GABA-A currents in granule neurons | |

| IC50 | 0.13 - 0.2 µM | Recombinant human GABA-A receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L) |

Experimental Protocols

The characterization of thiocolchicine as a GABA-A receptor antagonist relies on established experimental techniques, including electrophysiology and radioligand binding assays.

Electrophysiology: Patch-Clamp Recording

Whole-cell patch-clamp is a gold-standard technique to measure the ion flow through GABA-A receptors in response to GABA and the inhibitory effect of antagonists like thiocolchicine.

Objective: To measure the inhibition of GABA-evoked chloride currents by thiocolchicine.

Methodology:

-

Cell Preparation: Cultured neurons (e.g., rat hippocampal neurons) or cells expressing specific recombinant GABA-A receptor subunits (e.g., HEK293 cells or Xenopus oocytes) are used.

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

Drug Application: A baseline GABA-evoked current is established by applying a known concentration of GABA. Subsequently, GABA is co-applied with varying concentrations of thiocolchicine to determine its inhibitory effect.

-

Data Analysis: The reduction in the amplitude of the GABA-evoked current in the presence of thiocolchicine is measured to calculate the IC50 value.

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2–5%CO2.

-

Internal Pipette Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.

Radioligand Binding Assay

Competition binding assays are used to determine the affinity of an unlabeled compound (thiocolchicine) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity of thiocolchicine to the GABA-A receptor.

Methodology:

-

Membrane Preparation: Rat brains are homogenized in a sucrose (B13894) buffer and centrifuged to isolate the cell membranes containing the GABA-A receptors.

-

Assay Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol) and varying concentrations of unlabeled thiocolchicine.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of thiocolchicine that displaces 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the inhibition constant (Ki).

Visualizations: Signaling Pathways and Workflows

GABA-A Receptor Signaling Pathway

Caption: Competitive antagonism of thiocolchicine at the GABA-A receptor.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp analysis of thiocolchicine's effect.

Logical Relationship: From Molecular Action to Physiological Effect

Caption: The pathway from molecular antagonism to physiological outcome.

Conclusion

The available scientific evidence unequivocally identifies thiocolchicine as a potent competitive antagonist of the GABA-A receptor. This mechanism of action is directly linked to its observed proconvulsant effects. A thorough understanding of this interaction is paramount for the safe clinical application of thiocolchicine and for guiding future research in the field of GABAergic modulation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on or encountering this compound.

References

- 1. Thiocolchicoside | GABA Receptor | TargetMol [targetmol.com]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. worldmedicine.uz [worldmedicine.uz]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Affinity of thiocolchicoside and thiocolchicoside analogues for the postsynaptic GABA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Thiocolchicine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocolchicine (B1684108), a sulfur-containing analogue of the natural product colchicine (B1669291), has emerged as a significant scaffold in the development of potent antimitotic agents. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This technical guide provides a comprehensive overview of the synthesis of various thiocolchicine derivatives and analogues, detailing experimental protocols, summarizing key structure-activity relationship (SAR) data, and illustrating the underlying biological signaling pathways.

Core Synthetic Strategies

The synthesis of thiocolchicine derivatives primarily involves modifications at the C-7 and C-10 positions of the colchicine scaffold. The key starting material for many of these syntheses is N-deacetylthiocolchicine, which is obtained from the hydrolysis of thiocolchicine.

Synthesis of N-Acyl, N-Aroyl, and N-(Substituted Benzyl)deacetylthiocolchicines

A variety of analogues can be synthesized through the acylation or benzylation of the amino group at the C-7 position of N-deacetylthiocolchicine.

Experimental Protocol: General Procedure for N-Acylation of N-deacetylthiocolchicine

-

Dissolve N-deacetylthiocolchicine in a suitable solvent such as anhydrous dichloromethane (B109758) (CH2Cl2).

-

Add N-hydroxysuccinimide, dicyclohexylcarbodiimide (B1669883) (DCC), and diisopropylethylamine to the solution.

-

The mixture is refluxed under a nitrogen atmosphere for at least two days, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated, and the residue is taken up in ethyl acetate.

-

The product is purified by crystallization followed by flash chromatography.[1]

Synthesis of Thiocolchicine Amine Derivatives via Reductive Amination

The introduction of various amine functionalities at the C-7 position can be achieved through reductive amination of N-deacetylthiocolchicine.[2][3]

Experimental Protocol: Reductive Amination of N-deacetylthiocolchicine

-

To a solution of N-deacetylthiocolchicine in a solvent such as methanol, add the desired aldehyde or ketone and a few drops of acetic acid to facilitate imine formation.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to the reaction mixture.[4][5][6][7][8]

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

The solvent is evaporated, and the crude residue is taken up in an organic solvent like ethyl acetate.

-

The organic layer is washed with a saturated solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The final product is purified by column chromatography.

Synthesis of Thiocolchicine-Podophyllotoxin Conjugates

Hybrid molecules combining the pharmacophores of thiocolchicine and another potent tubulin inhibitor, podophyllotoxin (B1678966), have been synthesized to explore synergistic or enhanced anticancer activity. These conjugates are often linked via dicarboxylic acids.[9]

Experimental Protocol: Synthesis of Thiocolchicine-Podophyllotoxin Conjugates

-

Thiocolchicine or podophyllotoxin is reacted with a dicarboxylic acid (e.g., succinic acid) in the presence of a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form an ester intermediate.

-

The resulting intermediate is then reacted with the other parent molecule (podophyllotoxin or thiocolchicine, respectively) under similar coupling conditions to yield the final conjugate.

-

The reaction progress is monitored by TLC, and the final product is purified by column chromatography.

Quantitative Data on Biological Activity

The synthesized thiocolchicine derivatives have been evaluated for their in vitro cytotoxicity against various cancer cell lines and their ability to inhibit tubulin polymerization.

Cytotoxicity of Thiocolchicine Derivatives

The half-maximal inhibitory concentration (IC50) values for a selection of thiocolchicine derivatives are summarized in the table below.

| Compound | Cell Line | IC50 (nM) | Reference |

| Thiocolchicine | A549 (Lung) | ~10 | [10] |

| Thiocolchicine | KB (Nasopharyngeal) | ~10 | [10] |

| N,N-Diethyl-N-deacetylthiocolchicine | KBvin (Vincristine-resistant) | 14.6 | [10] |

| N-deacetylthiocolchicine succinate (B1194679) salt | HCT-8 (Ileocecal) | Potent | [10] |

| Double-modified colchicine derivative 14 | LoVo (Colon) | 0.1 | [11] |

| Double-modified colchicine derivative 14 | LoVo/DX (Doxorubicin-resistant) | 1.6 | [11] |

| Thiocolchicine derivative 7h (with 1,3,4-thiadiazole) | A2780 (Ovarian) | More potent than colchicine | [12] |

| Thiocolchicine derivative 7i (with 1,3,4-thiadiazole) | A549 (Lung) | More potent than colchicine | [12] |

Inhibition of Tubulin Polymerization

The ability of thiocolchicine analogues to inhibit the polymerization of tubulin is a key indicator of their mechanism of action.

| Compound | Inhibition of Tubulin Assembly (IC50, µM) | Reference |

| Thiocolchicine | Potent | [10] |

| N-deacetylthiocolchicine succinate salt | 0.88 - 1.1 | [10] |

| N-[o-Ns]-N-deacetylthiocolchicine | 0.88 - 1.1 | [10] |

| N-methyl-N-[o-Ns]-N-deacetylthiocolchicine | 0.88 - 1.1 | [10] |

| 2-demethyl-N-methyl-N-deacetylthiocolchicine | 3.6 | [10] |

| 2-demethyl-N-deacetylthiocolchicine | > 40 | [10] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric Method) [13]

-

Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

-

Add GTP to the tubulin solution.

-

Aliquot the tubulin solution into pre-warmed microplate wells.

-

Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the respective wells.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60-90 minutes) as a measure of tubulin polymerization.

-

The IC50 value is determined by measuring the concentration of the inhibitor that reduces the rate or extent of polymerization by 50% compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of thiocolchicine derivatives is the disruption of microtubule function, which triggers a cascade of cellular events culminating in apoptosis.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A generalized experimental workflow for the synthesis and biological evaluation of thiocolchicine derivatives.

Cell Cycle Arrest at G2/M Phase

Disruption of the mitotic spindle by thiocolchicine derivatives activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This arrest is primarily mediated by the cyclin B1/CDK1 complex.

Caption: Signaling pathway of thiocolchicine-induced G2/M cell cycle arrest.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Caption: The intrinsic apoptotic pathway induced by thiocolchicine derivatives.

Conclusion

The synthesis and evaluation of thiocolchicine derivatives have provided a rich source of potent anticancer drug candidates. The modular nature of their synthesis allows for fine-tuning of their pharmacological properties, including potency, selectivity, and solubility. The detailed experimental protocols and an understanding of the intricate signaling pathways they modulate are crucial for the rational design and development of the next generation of tubulin-targeting agents for cancer therapy. Further research focusing on the development of derivatives with improved therapeutic indices and the ability to overcome drug resistance remains a key objective in this promising field.

References

- 1. CN1418190A - N-deacetylthiocolchicine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. gctlc.org [gctlc.org]

- 4. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor agents 273. Design and synthesis of N-alkyl-thiocolchicinoids as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Thiocolchicine's Binding Affinity to the Colchicine Site on Tubulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of thiocolchicine (B1684108) to the colchicine (B1669291) site on β-tubulin. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, is a critical component of microtubules, which play a fundamental role in cell division, intracellular transport, and maintenance of cell shape. The colchicine binding site, located on the β-tubulin subunit at the interface with the α-tubulin subunit, is a well-established target for anticancer drug development. Molecules that bind to this site disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Thiocolchicine, a derivative of the natural product colchicine, where the methoxy (B1213986) group at the C-10 position is replaced by a thiomethyl group, is a potent inhibitor of tubulin polymerization. It binds to the colchicine site, inducing a conformational change in the tubulin dimer that prevents its incorporation into growing microtubules. This guide delves into the specifics of this interaction, providing researchers with the necessary data and methodologies to study thiocolchicine and related compounds.

Quantitative Binding Data

The binding affinity of thiocolchicine and its analogs to the colchicine site on tubulin has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative parameters, including the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization.

| Compound | Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |

| Thiocolchicine | Competitive Binding | Kᵢ | 0.7 | N/A | [cite: ] |

| Thiocolchicine | Tubulin Polymerization Inhibition | IC₅₀ | 2.5 | N/A | [cite: ] |

| Colchicine | Tubulin Polymerization Inhibition | IC₅₀ | 2.68 - 10.6 | N/A | [cite: ] |

| N-deacetylthiocolchicine succinic acid salt (Compound 7) | Tubulin Polymerization Inhibition | IC₅₀ | 1.1 | N/A | [cite: ] |

| N-[o-Ns]-N-deacethylthiocolchicine (Compound 10) | Tubulin Polymerization Inhibition | IC₅₀ | 0.88 | N/A | [cite: ] |

| N-Methyl-N-[o-Ns]-N-deacethylthiocolchicine (Compound 11) | Tubulin Polymerization Inhibition | IC₅₀ | 0.95 | N/A | [cite: ] |

Experimental Protocols

Accurate determination of binding affinity requires robust and well-defined experimental protocols. This section provides detailed methodologies for three key assays used to characterize the interaction of thiocolchicine with tubulin.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (e.g., thiocolchicine) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]colchicine) for binding to tubulin.

Materials:

-

Purified tubulin (>99%)

-

[³H]colchicine (specific activity ~15-30 Ci/mmol)

-

Test compound (thiocolchicine) dissolved in an appropriate solvent (e.g., DMSO)

-

Binding Buffer: 10 mM sodium phosphate, 1 mM MgCl₂, 0.1 mM GTP, pH 7.0

-

Wash Buffer: Ice-cold Binding Buffer

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine purified tubulin (final concentration 1-2 µM), a fixed concentration of [³H]colchicine (typically at or below its Kᴅ, e.g., 2 µM), and varying concentrations of the test compound (thiocolchicine). The final volume should be around 100-200 µL. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled colchicine, e.g., 100 µM).

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters pre-soaked in wash buffer using a vacuum filtration manifold. This separates the tubulin-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Fluorescence Spectroscopy Assay

This method utilizes the intrinsic fluorescence of tryptophan residues in tubulin or the fluorescence of a probe that binds to the colchicine site to monitor ligand binding. Binding of a ligand to the colchicine site often leads to a change in the fluorescence signal.

3.2.1. Intrinsic Tryptophan Fluorescence Quenching

Materials:

-

Purified tubulin (>99%)

-

Test compound (thiocolchicine) dissolved in an appropriate solvent (e.g., DMSO)

-

Assay Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a solution of tubulin (e.g., 2 µM) in the assay buffer.

-

Fluorescence Measurement: Place the tubulin solution in a quartz cuvette in the fluorometer. Excite the tryptophan residues at 295 nm and record the emission spectrum from 310 to 400 nm. The emission maximum is typically around 330-340 nm.

-

Titration: Add small aliquots of a concentrated stock solution of thiocolchicine to the tubulin solution. After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum again.

-

Data Analysis: Correct the fluorescence intensity for dilution and any inner filter effect if the ligand absorbs at the excitation or emission wavelengths. Plot the change in fluorescence intensity (quenching) as a function of the thiocolchicine concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kᴅ).

3.2.2. Competitive Fluorescence Assay

Materials:

-

Purified tubulin (>99%)

-

Fluorescent probe that binds to the colchicine site (e.g., 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone)

-

Test compound (thiocolchicine)

-

Assay Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

-

Fluorometer

Procedure:

-

Complex Formation: Prepare a solution containing tubulin (e.g., 1 µM) and the fluorescent probe (e.g., 5 µM) in the assay buffer. Incubate at room temperature to allow the complex to form, which is typically associated with an increase in fluorescence.

-

Titration: Add increasing concentrations of thiocolchicine to the tubulin-probe complex. After each addition, mix and incubate to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity at the emission maximum of the fluorescent probe.

-

Data Analysis: Plot the decrease in fluorescence intensity as a function of the thiocolchicine concentration. The IC₅₀ value can be determined from this curve, which represents the concentration of thiocolchicine required to displace 50% of the bound fluorescent probe.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Materials:

-

Purified tubulin (>99%), dialyzed extensively against the ITC buffer.

-

Thiocolchicine, dissolved in the same dialysis buffer.

-

ITC Buffer: e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0. The buffer used for the protein and ligand must be identical to avoid large heats of dilution.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation: Prepare a solution of tubulin (e.g., 10-20 µM) in the ITC buffer and load it into the sample cell of the calorimeter. Prepare a concentrated solution of thiocolchicine (e.g., 100-200 µM) in the same buffer and load it into the injection syringe. Degas both solutions before loading.

-

Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections). Perform a series of small injections (e.g., 2-10 µL) of the thiocolchicine solution into the tubulin solution in the sample cell.

-

Heat Measurement: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kₐ, the inverse of Kᴅ), the enthalpy of binding (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Visualizations

The following diagrams, created using the DOT language, illustrate the signaling pathway affected by colchicine-site inhibitors and the general workflows for the experimental protocols described above.

Signaling Pathway

Caption: Signaling pathway of thiocolchicine's effect on microtubule dynamics.

Experimental Workflows

Caption: General experimental workflows for binding affinity assays.

Conclusion

This technical guide provides a foundational resource for researchers investigating the interaction of thiocolchicine with tubulin. The compiled quantitative data offers a comparative basis for new and existing compounds, while the detailed experimental protocols provide a practical framework for conducting binding affinity studies. The visualizations serve to conceptualize the molecular mechanism and experimental procedures. A thorough understanding of thiocolchicine's binding to its target is crucial for the rational design and development of novel microtubule-targeting agents with improved therapeutic indices.

The Genesis of a Muscle Relaxant: A Historical and Technical Guide to the Development of Thiocolchicine from Colchicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical and scientific perspective on the development of thiocolchicine (B1684108), a semi-synthetic derivative of the ancient natural product, colchicine (B1669291). While colchicine has been utilized for centuries for its anti-inflammatory properties, its therapeutic window is notoriously narrow. This has driven the exploration of structural modifications to improve its safety and efficacy profile. This document traces the evolution from colchicine to thiocolchicine, detailing the key chemical modifications, the shift in the primary mechanism of action from a potent tubulin polymerization inhibitor to a muscle relaxant acting on GABAA and glycine (B1666218) receptors, and the experimental methodologies that underpinned this transformation. Quantitative data on the biological activities of both compounds are presented for comparative analysis, and detailed protocols for pivotal experiments are provided. Furthermore, key signaling pathways are visualized to elucidate the molecular interactions of these compounds.

A Legacy Spanning Millennia: The Story of Colchicine

The story of thiocolchicine begins with its parent compound, colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale). The medicinal use of this plant dates back to ancient Egypt, as described in the Ebers Papyrus (circa 1500 BC), for treating rheumatism and swelling.[1] The name "colchicine" itself is derived from "Colchis," an ancient region on the Black Sea where the plant was abundant.[2]

French chemists Pierre-Joseph Pelletier and Joseph-Bienaime Caventou first isolated colchicine in 1820.[2] However, it was not until 1833 that the active principle was purified by Philipp Lorenz Geiger.[2] For centuries, colchicine has been a mainstay in the treatment of gout, its efficacy attributed to its potent anti-inflammatory effects.

The primary mechanism of action of colchicine lies in its ability to disrupt microtubule formation by binding to tubulin, the protein subunit of microtubules. This interference with the cytoskeleton inhibits various cellular processes, including mitosis and neutrophil motility, which are crucial in the inflammatory cascade of a gout attack.

The Advent of Thiocolchicine: A Shift in Focus

This seemingly minor alteration led to a profound shift in the compound's pharmacological profile. While retaining some anti-inflammatory and tubulin-binding activity, thiocolchicine emerged primarily as a muscle relaxant with a distinct mechanism of action. It is important to note that the commercially available and clinically used form is often thiocolchicoside (B1682803), the glucoside derivative of thiocolchicine.

From Tubulin Inhibition to Receptor Antagonism: A Mechanistic Divergence

The development of thiocolchicine marks a fascinating divergence in the mechanism of action from its parent compound.

Colchicine: The Microtubule Disruptor

Colchicine exerts its potent antimitotic and anti-inflammatory effects by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of α- and β-tubulin dimers into microtubules, a critical component of the cellular cytoskeleton. The disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle and inhibits neutrophil migration and phagocytosis, key processes in the inflammatory response.

Thiocolchicine: A Muscle Relaxant with a Neurological Target

In stark contrast to colchicine, thiocolchicine's primary therapeutic effect as a muscle relaxant is attributed to its action as a competitive antagonist at GABAA and glycine receptors in the central nervous system.[3][4]

-

GABAA Receptors: These are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the brain. By antagonizing these receptors, thiocolchicine modulates neuronal excitability, leading to muscle relaxation.

-

Glycine Receptors: These are also inhibitory ionotropic receptors, predominantly found in the spinal cord and brainstem, playing a crucial role in motor control. Thiocolchicine's antagonist activity at these receptors further contributes to its muscle relaxant properties.

This shift in mechanism from a direct cytotoxic effect on cell division to a more nuanced modulation of neurotransmitter systems represents a significant step in the development of safer colchicine-derived therapeutics for specific indications.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data available for colchicine and thiocolchicine (or its glycoside, thiocolchicoside), highlighting their distinct biological profiles.

Table 1: Tubulin Polymerization Inhibition

| Compound | IC₅₀ for Tubulin Polymerization Inhibition (µM) | Source |

| Colchicine | 2.68 | [5] |

| Colchicine | 1.2 - 10.6 | [6] |

| Thiocolchicine | 2.5 | [7] |

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Table 2: Receptor Binding Affinity of Thiocolchicoside

| Receptor | Parameter | Value | Source |

| GABAA Receptor | IC₅₀ | 145 nM | [8] |

| GABAA Receptor (α1β1γ2L, α1β2γ2L, α2β2γ2L) | IC₅₀ | 0.13 - 0.2 µM | [9] |

| Glycine Receptor (α1 subunit) | IC₅₀ | 47 µM | [9] |

Experimental Protocols

Synthesis of Thiocolchicoside from 3-O-Demethylthiocolchicine

This protocol describes a chemical synthesis of thiocolchicoside, the glycoside of thiocolchicine, from its precursor 3-O-demethylthiocolchicine.

Materials:

-

3-O-demethylthiocolchicine

-

Acetonitrile (B52724) (anhydrous)

-

1,1,3,3-Tetramethylguanidine

-

1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Sodium hydrogen sulfate (B86663) (NaHSO₄) solution

-

Sodium chloride (NaCl) solution (20%)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Suspend 3-O-demethylthiocolchicine in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere at room temperature.

-

Sequentially add 1,1,3,3-tetramethylguanidine, a solution of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in acetonitrile, and finally boron trifluoride etherate.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding a saturated solution of sodium hydrogen carbonate.

-

Extract the aqueous layer twice with dichloromethane.

-

Back-extract the combined organic phases with water.

-

Extract the combined aqueous layers with a 1:1 mixture of dichloromethane and ethanol until the complete extraction of the product.

-

Wash the resulting organic layer with a 20% sodium chloride solution.

-

Replace the solvent with methanol (B129727) and concentrate the solution.

-

Allow the product to crystallize by stirring for 2 hours at room temperature.

-

Collect the crystalline thiocolchicoside by filtration.[10]

In Vitro Tubulin Polymerization Assay

This assay is used to determine the inhibitory effect of compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

-

Test compounds (Colchicine and Thiocolchicine) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

On ice, add the polymerization buffer and the test compound to the wells of a 96-well plate.

-

Add the purified tubulin protein to each well.

-

Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm over time. The absorbance increase is proportional to the extent of tubulin polymerization.

-

Plot the rate of polymerization against the concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited).[7]

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.

Materials:

-

Synaptic membrane preparation from a suitable brain region (e.g., rat cerebral cortex)

-

[³H]-Muscimol (a radiolabeled GABAA receptor agonist)

-

Unlabeled GABA (for determining non-specific binding)

-

Test compound (Thiocolchicoside)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In test tubes, combine the synaptic membrane preparation, [³H]-Muscimol, and either the test compound, unlabeled GABA (for non-specific binding), or buffer (for total binding).

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold incubation buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ or Kᵢ value.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by colchicine and thiocolchicine.

Colchicine's Mechanism: Tubulin Polymerization Inhibition

Caption: Colchicine binds to β-tubulin, inhibiting microtubule polymerization.

Thiocolchicoside's Mechanism: GABAergic and Glycinergic Antagonism

Caption: Thiocolchicoside acts as an antagonist at GABA-A and glycine receptors.

Thiocolchicoside's Anti-inflammatory Action: NF-κB Pathway Inhibition

Caption: Thiocolchicoside inhibits the NF-κB signaling pathway.

Conclusion

The journey from colchicine to thiocolchicine exemplifies a classic drug development narrative: the structural modification of a natural product to enhance its therapeutic profile and redirect its mechanism of action. By transforming a potent but toxic antimitotic agent into a clinically useful muscle relaxant, medicinal chemists have provided a valuable therapeutic option. This technical guide has provided a comprehensive overview of this evolution, from its historical roots to the detailed molecular interactions that define its modern-day application. The continued exploration of colchicine and its derivatives underscores the enduring value of natural products as a source of inspiration for the development of novel therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Colchicine - Wikipedia [en.wikipedia.org]

- 3. THIOCOLCHICOSIDE (PD013112, LEQAKWQJCITZNK-AXHKHJLKSA-N) [probes-drugs.org]

- 4. Thiocolchicoside | GABA Receptor | TargetMol [targetmol.com]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiocolchicoside, GABAA antagonist (ab144375) | Abcam [abcam.com]

- 9. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of thiocolchicine amine derivatives and evaluation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Exploration of Thiocolchicine's Anti-Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicoside (B1682803), a semi-synthetic derivative of the natural glucoside colchicoside, is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties.[1] While its myorelaxant effects are attributed to its antagonistic action on GABAA and glycine (B1666218) receptors, its anti-inflammatory mechanisms are multifaceted and primarily centered on the modulation of key signaling pathways involved in the inflammatory response.[2][3] This technical guide provides an in-depth exploration of the molecular pathways through which thiocolchicoside exerts its anti-inflammatory effects, with a focus on the downregulation of the NF-κB signaling cascade and its emerging role as an antioxidant. This document synthesizes current experimental evidence, presents quantitative data in a structured format, and provides detailed methodologies for the key experiments cited, offering a comprehensive resource for researchers in inflammation and drug discovery.

Core Anti-Inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The cornerstone of thiocolchicoside's anti-inflammatory action is its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of a vast array of pro-inflammatory genes.[4][5][6] NF-κB is a critical mediator in the expression of genes associated with inflammation, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[4][5]

Thiocolchicoside intervenes at multiple key steps in the canonical NF-κB activation pathway:

-

Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB, allowing it to translocate to the nucleus. Thiocolchicoside has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[2][5]

-

Suppression of p65 Nuclear Translocation: By preventing the degradation of IκBα, thiocolchicoside effectively blocks the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[4][5]

-

Inhibition of IKK Activation: Evidence suggests that thiocolchicoside can directly inhibit the activation of the IKK complex, the upstream kinase responsible for IκBα phosphorylation.[2]

This multi-level inhibition of the NF-κB pathway leads to a significant reduction in the expression of NF-κB-regulated pro-inflammatory genes.[4][5]

Visualization of the NF-κB Inhibitory Pathway

Caption: Thiocolchicoside's inhibition of the NF-κB signaling pathway.

Quantitative Data: NF-κB Pathway Inhibition

| Parameter | Cell Line | Stimulus | Thiocolchicoside Concentration | Observed Effect | Reference |

| NF-κB Activation | RAW 264.7 | RANKL (10 nM) | 50 µM | Inhibition of NF-κB activation | [2] |

| NF-κB Activation | KBM5 | TNF-α (0.1 nmol/L) | 25-100 µmol/L | Dose-dependent inhibition of NF-κB activation | [6] |

| IκBα Phosphorylation | RAW 264.7 | RANKL (10 nM) | 50 µM | Suppression of IκBα phosphorylation | [2] |

| IKK Activation | RAW 264.7 | RANKL | 50 µM | Complete inhibition of IKK-mediated phosphorylation of GST-IκBα | [2] |

| NF-κB Reporter Activity | A293 | TNF-α (1 nmol/L) | 25-100 µmol/L | Dose-dependent inhibition of NF-κB reporter gene expression | [7] |

Downstream Effects of NF-κB Inhibition

Modulation of Pro-Inflammatory Cytokines

By inhibiting the NF-κB pathway, thiocolchicoside effectively reduces the transcription and subsequent release of key pro-inflammatory cytokines.[1] While specific quantitative data on the reduction of individual cytokines by thiocolchicoside is not extensively detailed in the current literature, its known mechanism of action strongly supports its role in downregulating cytokines such as TNF-α and interleukins, which are transcriptionally regulated by NF-κB.

Cyclooxygenase-2 (COX-2) Regulation

The inhibition of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins, is another important anti-inflammatory mechanism. Thiocolchicoside has been shown to inhibit TNF-promoted COX-2 promoter activity in a dose-dependent manner.[4] This effect is likely a downstream consequence of NF-κB inhibition, as the COX-2 gene promoter contains NF-κB binding sites.[4][5] There is currently limited evidence to suggest that thiocolchicoside directly inhibits the enzymatic activity of COX-2.

Emerging Anti-Inflammatory Pathway: Antioxidant Activity

Recent studies have highlighted a direct antioxidant role for thiocolchicoside, adding another dimension to its anti-inflammatory profile. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to inflammation.[8] ROS can act as signaling molecules to activate pro-inflammatory pathways, including the NF-κB cascade.

A 2023 study demonstrated that a chitosan-thiocolchicoside-lauric acid nanogel possesses significant antioxidant properties.[9][10]

Quantitative Data: Antioxidant Activity

| Assay | Thiocolchicoside Concentration (µg/mL) | % Inhibition | Reference |

| DPPH Free Radical Scavenging | 10 | 68% | [9] |

| 20 | 76% | [9] | |

| 30 | 79% | [9] | |

| 40 | 85% | [9] | |

| 50 | 89% | [9] | |

| H₂O₂ Scavenging | 10 | 50.6% | [9] |

| 20 | 54.7% | [9] | |

| 30 | 65.12% | [9] | |

| 40 | 74.3% | [9] | |

| 50 | 81.6% | [9] |

These findings suggest that thiocolchicoside can directly neutralize free radicals, thereby reducing oxidative stress and its pro-inflammatory consequences.

Visualization of Antioxidant and NF-κB Interplay

Caption: Thiocolchicoside's dual anti-inflammatory action.

Other Potential Anti-Inflammatory Mechanisms

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.[11][12] Colchicine, the parent compound of thiocolchicoside, is a known inhibitor of the NLRP3 inflammasome.[13][14][15] It is thought to exert this effect by disrupting microtubule polymerization, which is necessary for inflammasome assembly.[12] While direct evidence for thiocolchicoside's inhibition of the NLRP3 inflammasome is currently limited, its ability to inhibit the NF-κB pathway is relevant, as NF-κB activation is a critical "priming" step for NLRP3 expression.[11] Further research is needed to elucidate the direct effects of thiocolchicoside on this pathway.

Detailed Experimental Protocols

NF-κB Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Transfection:

-

Plate human embryonic kidney (A293) cells (5 × 10⁵ cells/well) in 6-well plates.

-

Transiently transfect the cells using the calcium phosphate (B84403) method with a plasmid containing a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP) under the control of an NF-κB response element (pNF-κB-SEAP).[7]

-

-

Treatment:

-

Analysis:

-

Collect the cell culture supernatants.

-

Assay for SEAP activity using a colorimetric or chemiluminescent substrate.

-

Measure the absorbance or luminescence using a plate reader. A decrease in signal in thiocolchicoside-treated wells compared to the TNF-α-only control indicates inhibition of NF-κB transcriptional activity.

-

Western Blot for IκBα Phosphorylation and Degradation

This method visualizes the levels of total and phosphorylated IκBα.

Protocol:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 macrophage cells (1.5 × 10⁶ cells/well) and incubate until adherent.

-

Pre-treat the cells with thiocolchicoside (e.g., 50 µM) for 24 hours.[2]

-

For phosphorylation analysis, pre-incubate with a proteasome inhibitor (e.g., ALLN, 50 µg·mL⁻¹) for 30 minutes to prevent degradation of phosphorylated IκBα.[5]

-

Stimulate the cells with an NF-κB activator (e.g., RANKL, 10 nM) for various time points (e.g., 0, 5, 15, 30 minutes).[2]

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-IκBα (Ser32) or total IκBα overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the phospho-IκBα signal to total IκBα or a loading control like β-actin.

-

DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).

-

Prepare various concentrations of thiocolchicoside (e.g., 10, 20, 30, 40, 50 µg/mL) in a suitable solvent.[9] Ascorbic acid can be used as a positive control.

-

-

Reaction:

-

Analysis:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[9]

-

Visualization of an Experimental Workflow

Caption: Workflow for Western blot analysis of IκBα phosphorylation.

Conclusion

Thiocolchicoside exerts its anti-inflammatory effects primarily through the robust inhibition of the NF-κB signaling pathway, a mechanism that has been substantiated by multiple in vitro studies. Its ability to prevent IκBα phosphorylation and degradation effectively halts the nuclear translocation of NF-κB, thereby downregulating the expression of a multitude of pro-inflammatory genes, including those for cytokines and COX-2. Furthermore, emerging evidence of its direct antioxidant activity provides a complementary mechanism by which it can mitigate inflammatory processes. While its effects on the NLRP3 inflammasome are less clear and may be indirect, the established pathways of action position thiocolchicoside as a significant anti-inflammatory agent. This guide provides a foundational understanding of these pathways and the experimental approaches to their investigation, serving as a valuable resource for the scientific community.

References

- 1. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 2. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 12. explorationpub.com [explorationpub.com]

- 13. New perspectives on the NLRP3 inflammasome—colchicine and the suppression of inflammatory pathways in metabolic syndrome associated diseases [explorationpub.com]

- 14. Colchicine prevents NSAID-induced small intestinal injury by inhibiting activation of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Colchicine reduces the activation of NLRP3 inflammasome in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into Thiocolchicine Cytotoxicity in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocolchicine (B1684108), a semi-synthetic derivative of the natural compound colchicine, has emerged as a molecule of interest in oncology research. Exhibiting potent anti-inflammatory and muscle relaxant properties, its structural similarity to colchicine, a well-known microtubule-destabilizing agent, has prompted investigations into its cytotoxic effects on cancer cells. This technical guide provides a comprehensive overview of the preliminary findings on thiocolchicine's in vitro cytotoxicity, detailing its mechanism of action, effects on cell cycle progression, and induction of apoptosis. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Mechanism of Action

Thiocolchicine and its derivatives exert their cytotoxic effects primarily by disrupting microtubule dynamics.[1] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.[1] This disruption of the microtubule network, a critical component of the cellular cytoskeleton, triggers a cascade of events culminating in cell death.

Data on Cytotoxicity

The cytotoxic potential of thiocolchicine and its glycoside derivative, thiocolchicoside (B1682803), has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Thiocolchicine | MCF-7 (Breast Cancer) | 0.01 µM | [2] |

| Thiocolchicine | MDA-MB-231 (Breast Cancer) | 0.6 nM | [2] |

| Thiocolchicine | MCF-7 ADRr (Doxorubicin-resistant Breast Cancer) | 400 nM | [2] |

| Thiocolchicoside | MCF-7 (Breast Cancer) | 79.02 nmol | [2][3] |

| Thiocolchicoside | KBM5 (Leukemia) | Proliferation completely inhibited at 25, 50, and 100 µmol/L after 3 and 5 days | [4] |

| Thiocolchicoside | Jurkat (Leukemia) | Proliferation completely inhibited at 25, 50, and 100 µmol/L after 3 and 5 days | [4] |

| Thiocolchicoside | U266 (Myeloma) | Proliferation completely inhibited at 25, 50, and 100 µmol/L after 3 and 5 days | [4] |

| Thiocolchicoside | HCT-116 (Colon Cancer) | Strong inhibition at 50 and 100 µmol/L | [4] |

| Thiocolchicoside | Caco-2 (Colon Cancer) | Strong inhibition at 50 and 100 µmol/L | [4] |

| Thiocolchicoside | RPMI-8226 (Myeloma) | Concentration-dependent inhibition, with 100 µmol/L having a complete inhibitory effect | [4] |

| Thiocolchicoside | SCC4 (Squamous Cell Carcinoma) | Concentration-dependent inhibition, with 100 µmol/L having a complete inhibitory effect | [4] |

| Thiocolchicoside | A293 (Kidney Cancer) | Less strong response to 100 µmol/L compared to other cell lines | [4] |

Signaling Pathways

The cytotoxic activity of thiocolchicine and its derivatives is mediated through the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by thiocolchicine activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2] This prevents the cell from proceeding through mitosis with a compromised microtubule network, ultimately triggering apoptotic pathways.

Caption: Thiocolchicine-induced G2/M phase cell cycle arrest.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often characterized by the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2][3]

Caption: Intrinsic apoptotic pathway activated by thiocolchicine.

Inhibition of the NF-κB Pathway

Studies on thiocolchicoside have demonstrated its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[5][6] This pathway is a critical regulator of inflammation, cell survival, and proliferation. Inhibition of NF-κB activation by thiocolchicoside occurs through the suppression of IκBα (inhibitor of kappa B) degradation and the subsequent nuclear translocation of the p65 subunit.[5][6]

Caption: Inhibition of the NF-κB signaling pathway by thiocolchicoside.

Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like thiocolchicine.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of thiocolchicine in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the thiocolchicine dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Workflow Diagram:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentrations of thiocolchicine for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the cells in the supernatant. Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension. Gently vortex the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram:

Caption: Workflow for cell cycle analysis using propidium iodide.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with thiocolchicine as described for the apoptosis assay. Harvest approximately 1 x 10⁶ cells by centrifugation.

-

Washing: Wash the cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Protocol:

-

Cell Lysis: After treatment with thiocolchicine, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-